molecular formula C35H54O10 B12102539 Cimicifugoside H2

Cimicifugoside H2

Cat. No.: B12102539
M. Wt: 634.8 g/mol
InChI Key: SUNYLGIAMKNXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cimicifugoside H-2 is a phytochemical compound isolated from the rhizomes of the Cimicifuga foetida plant. This compound has garnered attention due to its potential therapeutic properties, particularly in the field of oncology. It has been studied for its ability to inhibit specific proteins involved in cancer progression, making it a promising candidate for non-invasive cancer treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Cimicifugoside H-2 typically involves the extraction and isolation from the rhizomes of Cimicifuga foetida. The extraction process includes the use of solvents such as methanol or ethanol to obtain crude extracts, followed by chromatographic techniques to purify the compound .

Industrial Production Methods: advancements in biotechnological methods may pave the way for large-scale production in the future .

Chemical Reactions Analysis

Types of Reactions: Cimicifugoside H-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties .

Common Reagents and Conditions: Common reagents used in the reactions involving Cimicifugoside H-2 include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the stability and efficacy of the compound .

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Cimicifugoside H-2. These derivatives are studied for their enhanced biological activities and potential therapeutic applications .

Scientific Research Applications

Cimicifugoside H-2 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying phytochemical interactions and reactions. In biology, it has shown potential as an inhibitor of specific proteins involved in cancer progression, such as IκB kinase alpha (IKK1/alpha) . In medicine, it is being explored as a non-invasive treatment for cancer due to its ability to inhibit the nuclear factor kappa light chain enhancer of activated B cells (NF-κB) pathway .

Properties

IUPAC Name

15-(5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl)-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H54O10/c1-17(12-18(36)28(42)31(4,5)43)25-19(37)13-32(6)22-9-8-21-30(2,3)24(45-29-27(41)26(40)20(38)15-44-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-43H,8,10-16H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNYLGIAMKNXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C(C(C)(C)O)O)C1C(=O)CC2(C1(CC(C34C2=CCC5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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